N,N'-Dibenzylethylenediamine diacetate

Catalog No.
S562063
CAS No.
122-75-8
M.F
C18H24N2O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibenzylethylenediamine diacetate

CAS Number

122-75-8

Product Name

N,N'-Dibenzylethylenediamine diacetate

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)

InChI Key

MJPABTWCPARPBD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Synonyms

benzathine, benzathine diacetate, benzathine dihydrochloride, N,N'-dibenzylethylenediamine

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Complexation and Chelation:

DBED acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. This property makes it useful for complexation and chelation reactions in inorganic chemistry. Studies have explored DBED for complexing with lanthanide ions, potentially leading to new materials with interesting optical or magnetic properties.

Organic Synthesis:

DBED's diacetate groups can be reactive, allowing for its use as a starting material or intermediate in organic synthesis. Research has investigated DBED for synthesizing macrocycles and other complex organic molecules [].

Pharmaceutical Research:

The lipophilic (fat-soluble) nature of DBED has led to its exploration in pharmaceutical research. It has been studied as a potential carrier molecule for drug delivery, particularly for poorly water-soluble drugs []. Additionally, DBED itself exhibits some biological activity, with some studies investigating its potential as an antiparasitic agent [].

N,N'-Dibenzylethylenediamine diacetate is a chemical compound with the molecular formula C20H28N2O4C_{20}H_{28}N_{2}O_{4} and a molar mass of approximately 360.45 g/mol. It is recognized by its CAS number 122-75-8 and is commonly used as an intermediate in the synthesis of pharmaceutical compounds, particularly benzathine penicillin. The compound appears as a white solid and has a melting point ranging from 117 to 118 °C, making it relatively stable under standard conditions. Its solubility in water is notable, with a pH of 5-6 when dissolved at a concentration of 50 g/L at 20 °C .

The primary mechanism of action of DBED is related to its chelating properties. The positively charged nitrogen atoms and the electron-donating aromatic rings can form complexes with metal ions. This complex formation can be used to sequester unwanted metals in solution or to modify the reactivity of metal ions in various reactions [].

  • Safety Concerns:
    • May cause skin and eye irritation upon contact.
    • Ingestion or inhalation may cause respiratory problems.
  • Hazards:
    • Not classified as flammable.
    • However, the decomposition products upon heating may be flammable or toxic.
Typical of diamines and acetic acid derivatives. Key reactions include:

  • Acylation: The compound can react with various acylating agents to form acyl derivatives.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to release benzylamine and acetic acid.
  • Formation of salts: It can form salts with acids due to the presence of amine groups, which can participate in protonation reactions.

These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of more complex molecules.

N,N'-Dibenzylethylenediamine diacetate can be synthesized through several methods:

  • Direct Acetylation: Reacting N,N'-dibenzylethylenediamine with acetic anhydride or acetyl chloride leads to the formation of the diacetate.
  • Benzylation followed by Acetylation: Starting from ethylenediamine, benzyl groups are introduced followed by acetylation to yield the desired compound.
  • Use of Benzaldehyde: A reaction involving ethylenediamine and benzaldehyde, followed by treatment with acetic acid or its derivatives can also produce N,N'-Dibenzylethylenediamine diacetate .

N,N'-Dibenzylethylenediamine diacetate has several applications:

  • Pharmaceutical Intermediate: It is primarily used in the synthesis of benzathine penicillin, an important antibiotic.
  • Chemical Research: Employed as a reagent in various organic synthesis processes.
  • Laboratory Studies: Utilized in biochemical assays and research focusing on drug interactions and metabolic pathways .

Research involving N,N'-Dibenzylethylenediamine diacetate typically focuses on its interactions within biological systems, particularly regarding its pharmacological effects as part of antibiotic formulations. Interaction studies may include:

  • Binding Affinity: Evaluating how well it binds to bacterial enzymes or receptors.
  • Synergistic Effects: Investigating its effectiveness when combined with other antibiotics or therapeutic agents.
  • Metabolism Studies: Understanding how it is metabolized within biological systems and its potential side effects or toxicity .

Several compounds share structural similarities with N,N'-Dibenzylethylenediamine diacetate, which may exhibit comparable properties or applications. Notable similar compounds include:

Compound NameMolecular FormulaKey Features
Benzathine PenicillinC17H19N3O5SAntibiotic used for bacterial infections
N,N-Dibenzylethylene diamineC16H18N2Precursor for various chemical syntheses
N,N'-Diethyl-ethylenediamineC10H22N2Used in polymer chemistry and as a curing agent
N,N'-Dimethyl-ethylenediamineC6H16N2Commonly used in organic synthesis

Uniqueness

N,N'-Dibenzylethylenediamine diacetate is unique due to its dual functionality as both a diamine and an acetate, allowing it to participate in diverse

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

300.183778013 g/mol

Monoisotopic Mass

300.183778013 g/mol

Heavy Atom Count

22

UNII

X18B8X2C22

Related CAS

140-28-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-75-8

General Manufacturing Information

1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2): INACTIVE

Dates

Modify: 2023-08-15

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